molecular formula C19H20N2O3 B2718499 (E)-4-((1-cinnamoylazetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2035022-46-7

(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2718499
CAS No.: 2035022-46-7
M. Wt: 324.38
InChI Key: CIWNBYKNKCKTLH-CMDGGOBGSA-N
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Description

(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, also known as CADA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CADA belongs to the class of azetidinone-based compounds and exhibits a unique structure that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrimidine linked heterocyclic compounds through microwave irradiative cyclocondensation demonstrates a method for creating complex molecules that could be applied to the synthesis of related compounds like "(E)-4-((1-cinnamoylazetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" (P. P. Deohate & Kalpana A. Palaspagar, 2020).
  • Schiff base ligands and their complexes have been characterized for catalytic, DNA binding, and antibacterial activities. This approach could be relevant for exploring the biological interactions of similar compounds (O. El‐Gammal et al., 2021).

Biological Activity and Applications

  • Some newly synthesized compounds have shown significant antimicrobial activities, which suggests potential applications in developing new antimicrobial agents. This context can be useful for exploring the biological activities of similar compounds (A. Hossan et al., 2012).
  • The study of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates the potential therapeutic applications of structurally related molecules in cancer treatment and inflammation reduction (A. Rahmouni et al., 2016).

Chemical Properties and Reactions

  • Research on the photodissociation and electrochemical behaviors of pyrimidine derivatives contributes to understanding the chemical properties and potential applications of similar compounds in photochemical and electrochemical studies (M. Wrona et al., 1975).

Properties

IUPAC Name

1,6-dimethyl-4-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-10-16(11-19(23)20(14)2)24-17-12-21(13-17)18(22)9-8-15-6-4-3-5-7-15/h3-11,17H,12-13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWNBYKNKCKTLH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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